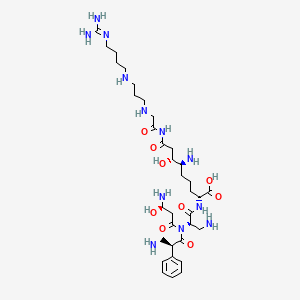

Edeine F

Description

Contextualization within Natural Product Research

Natural products, chemical compounds produced by living organisms, have historically been a cornerstone of drug discovery. Organisms such as bacteria, fungi, and plants produce a vast array of structurally diverse molecules, often referred to as secondary metabolites, which are not essential for basic survival but may provide an evolutionary advantage, for instance as defense compounds. nih.gov The edeine (B1172465) family of antibiotics exemplifies the value of bioprospecting—the exploration of natural sources for novel compounds of industrial and medicinal importance. nih.gov The discovery of edeines from soil bacteria underscores the role of microorganisms as a prolific source of complex bioactive molecules. nih.gov These natural compounds, with their unique and intricate structures, often serve as scaffolds for the development of new therapeutic agents that would be challenging to design through purely synthetic approaches. frontiersin.org

Origins and Producing Microorganisms of Edeine Variants

The edeine antibiotic complex was first identified as a product of the soil bacterium Bacillus brevis Vm4, a species now reclassified as Brevibacillus brevis. nih.govnih.gov This Gram-positive, spore-forming bacterium is widely distributed in various environments and is known to produce a range of antimicrobial peptides. nih.govcaringsunshine.com Strains of Brevibacillus brevis have been isolated from diverse sources, including soil and the endophytic tissues of crop plants. nih.govfrontiersin.org The production of edeines is mediated by a non-ribosomal peptide synthetase (NRPS) gene cluster within the bacterium's genome. frontiersin.orgnih.gov

Brevibacillus brevis is considered a key producer of edeines and is frequently used in research to study their biosynthesis. frontiersin.orgfrontiersin.org While wild-type strains of B. brevis typically produce low yields of these compounds, significant research has been dedicated to enhancing production through genetic engineering. frontiersin.org By identifying the edeine biosynthetic gene cluster (ede BGC), scientists have been able to apply metabolic engineering strategies, such as replacing the native gene promoter with stronger promoters, to significantly increase the yield of edeine compounds. frontiersin.org The study of B. brevis not only facilitates the production of larger quantities of edeines for research and potential application but also provides insight into the complex regulatory networks governing the synthesis of non-ribosomal peptides. frontiersin.org

Overview of Edeine Variants (A, B, D, F) and Structural Distinctions

The edeine antibiotic complex consists of several closely related variants, primarily edeines A, B, D, and F. frontiersin.org All variants share a common pentapeptide core composed of (S)-isoserine, (S)-2,3-diaminopropionic acid (DAPA), (2R,6S)-diamino-(7R)-hydroxyazelaic acid (DAHAA), and glycine, linked to an N-terminal amino acid and a C-terminal polyamine. frontiersin.orgnih.gov The structural diversity among the major edeine variants arises from differences in these two terminal positions. Edeine F, for example, is composed of (S)-beta-phenyl-beta-alanine at the N-terminus and a guanidylspermidine polyamine at the C-terminus. nih.gov It can be isolated directly from fermentation broths of Brevibacillus brevis Vm4 or synthesized by the amidination of edeine D. nih.gov This chemical relationship highlights the close structural connection between the variants, where this compound is the guanidinylated form of Edeine D, and Edeine B is the guanidinylated form of Edeine A. frontiersin.orgnih.gov

| Edeine Variant | N-Terminal Residue (R1) | C-Terminal Polyamine (R2) |

| Edeine A | β-Tyrosine | Spermidine (B129725) |

| Edeine B | β-Tyrosine | Guanylspermidine |

| Edeine D | β-Phenyl-β-alanine | Spermidine |

| This compound | β-Phenyl-β-alanine | Guanylspermidine |

This table is based on the structural diagrams provided in Frontiers in Microbiology and ResearchGate. frontiersin.orgresearchgate.net

Isomeric Forms and Their Differential Activity

A crucial aspect of edeine chemistry is the existence of isomeric forms that exhibit different biological activities. For each edeine variant (A, B, D, and F), two isomers exist: α and β. researchgate.net The difference between these isomers lies in the peptide bond linkage involving the (S)-2,3-diaminopropionic acid (DAPA) residue. researchgate.net In the biologically active α-isomer, the α-amino group of DAPA is linked to the preceding amino acid (isoserine). researchgate.net In contrast, the inactive β-isomer is formed when the β-amino group of DAPA participates in the peptide bond. researchgate.net The conversion from the active α-form to the inactive β-form can occur through a process called transpeptidation, which results in a loss of biological activity. nih.govresearchgate.net

Properties

CAS No. |

71750-64-6 |

|---|---|

Molecular Formula |

C34H60N12O9 |

Molecular Weight |

780.9 g/mol |

IUPAC Name |

(2R,6S,7R)-6-amino-2-[[(2S)-3-amino-2-[[(3R)-3-amino-3-hydroxypropanoyl]-[(2S)-3-amino-2-phenylpropanoyl]amino]propanoyl]amino]-9-[[2-[3-[4-(diaminomethylideneamino)butylamino]propylamino]acetyl]amino]-7-hydroxy-9-oxononanoic acid |

InChI |

InChI=1S/C34H60N12O9/c35-18-22(21-8-2-1-3-9-21)32(53)46(30(51)17-27(38)48)25(19-36)31(52)44-24(33(54)55)11-6-10-23(37)26(47)16-28(49)45-29(50)20-42-14-7-13-41-12-4-5-15-43-34(39)40/h1-3,8-9,22-27,41-42,47-48H,4-7,10-20,35-38H2,(H,44,52)(H,54,55)(H4,39,40,43)(H,45,49,50)/t22-,23+,24-,25+,26-,27-/m1/s1 |

InChI Key |

WMAKHNPKGVNAJY-DDURVGIBSA-N |

SMILES |

C1=CC=C(C=C1)C(CN)C(=O)N(C(CN)C(=O)NC(CCCC(C(CC(=O)NC(=O)CNCCCNCCCCN=C(N)N)O)N)C(=O)O)C(=O)CC(N)O |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CN)C(=O)N([C@@H](CN)C(=O)N[C@H](CCC[C@@H]([C@@H](CC(=O)NC(=O)CNCCCNCCCCN=C(N)N)O)N)C(=O)O)C(=O)C[C@H](N)O |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C(=O)N(C(CN)C(=O)NC(CCCC(C(CC(=O)NC(=O)CNCCCNCCCCN=C(N)N)O)N)C(=O)O)C(=O)CC(N)O |

Synonyms |

1-(D-3-phenyl-beta-alanine)edeine B1 edeine F |

Origin of Product |

United States |

Structural Elucidation and Chemical Characterization of Edeine F

Identification of Core Amino Acid Constituents

Edeine (B1172465) F is characterized by a specific set of amino acid residues, some of which are not typically found in proteins doi.orgnih.govwikipedia.org.

The peptide antibiotic Edeine F is composed of several amino acids, including a number of non-proteinogenic types doi.orgnih.gov. Key non-proteinogenic amino acids identified in this compound include (S)-β-phenyl-β-alanine, (S)-isoserine, and (S)-2,3-diaminopropionic acid (DAPA) doi.orgnih.gov. Another crucial non-proteinogenic component is (2R, 6S)-diamino-(7R)-hydroxyazelaic acid (DAHAA) doi.orgnih.gov. In addition to these, this compound also contains glycine, a proteinogenic amino acid doi.orgnih.gov.

A summary of the identified amino acid constituents is provided below:

| Amino Acid Constituent | Type | Stereochemistry (where specified) |

|---|---|---|

| (S)-β-phenyl-β-alanine | Non-proteinogenic | (S) |

| (S)-isoserine | Non-proteinogenic | (S) |

| (S)-2,3-diaminopropionic acid (DAPA) | Non-proteinogenic | (S) |

| (2R, 6S)-diamino-(7R)-hydroxyazelaic acid (DAHAA) | Non-proteinogenic | (2R, 6S, 7R) |

| Glycine | Proteinogenic | N/A |

A distinctive feature of this compound, and other edeines, is the presence of a polyamine moiety doi.orgnih.govnih.gov. Specifically, this compound incorporates guanidylspermidine as its polyamine component doi.orgnih.gov. This polyamine is typically located at the C-terminal end of the edeine structure nih.gov.

Spectroscopic and Degradation Approaches in Structure Determination

The chemical structure of this compound was postulated through a combination of classical degradation techniques and comparative synthesis doi.orgnih.gov. Enzymatic degradation using carboxypeptidase B was employed to break down the antibiotic and identify its fragments doi.orgnih.gov. Dinitrophenylation of this compound and its enzymatic degradation products further aided in mapping the amino acid sequence and identifying terminal residues doi.orgnih.gov. Crucially, the synthesis of this compound from Edeine D, a related edeine with a known structure, provided a strong basis for postulating this compound's chemical structure doi.orgnih.gov. These methods, coupled with spectroscopic analyses (though not explicitly detailed in the provided snippets for this compound, they are standard for such elucidations), were instrumental in establishing the complete structural assignment.

Mechanistic Investigations of Edeine F Biological Activity

Ribosomal Inhibition as a Primary Mode of Action

The principal mode of action for Edeine (B1172465) F is the potent inhibition of ribosomal function. It is recognized as a universal inhibitor of translation initiation, affecting this crucial process in both prokaryotic and eukaryotic organisms. researchgate.netnih.govembopress.org By targeting the small ribosomal subunit, Edeine F effectively halts the initial steps of protein synthesis, preventing the formation of a functional translation apparatus.

This compound exerts its inhibitory effects by binding to a single, specific site on the small ribosomal subunit—the 30S subunit in prokaryotes and the 40S subunit in eukaryotes. frontiersin.orgnih.gov This binding site is located on the solvent-accessible side of the subunit's platform. frontiersin.orgnih.gov While the binding location is generally conserved, this compound can adopt different conformations when bound to bacterial versus eukaryotic ribosomes. frontiersin.org

The binding pocket for this compound on the bacterial 30S subunit is a strategic location defined by several helices of the 16S ribosomal RNA (rRNA). X-ray crystallography studies have revealed that the binding site spans the region between helices h24, h44, and h45. frontiersin.orgnih.gov Further analysis indicates that the interaction also involves nucleotides within helices h23 and h28. nih.gov The universal conservation of the rRNA bases that constitute this binding site explains why this compound is a broad-spectrum protein synthesis inhibitor. nih.gov

Biochemical and structural data have precisely mapped the key interaction points. Edeine binding protects specific nucleotides from chemical modification, notably G693 in the loop of helix h23 and C795 at the tip of helix h24. frontiersin.org Additionally, protection has been observed for G926 in helix h28, a nucleotide known to interact with tRNA bound at the P-site. nih.gov This binding region partially overlaps with the binding sites of other antibiotics, such as pactamycin, which also interacts with G693 and C795. nih.gov

| rRNA Helix | Role in this compound Binding | Key Nucleotides | Reference |

|---|---|---|---|

| h23 | Forms part of the binding pocket and is involved in a key conformational change. | G693 | nih.gov |

| h24 | A major component of the binding site, spanning the platform region. | C795 | frontiersin.orgnih.gov |

| h28 | Contributes to the binding site and interacts with P-site tRNA. | G926 | nih.gov |

| h44 | Forms part of the core decoding region and contributes to the binding pocket. | N/A | nih.govfrontiersin.orgnih.gov |

| h45 | Located near the decoding region and helps define the this compound binding site. | N/A | frontiersin.orgnih.gov |

A critical consequence of this compound binding to the ribosome is the induction of a significant conformational change within the 16S rRNA. nih.gov Specifically, the antibiotic promotes the formation of a new base pair between two universally conserved residues: guanine (B1146940) 693 (G693) at the tip of helix h23 and cytosine 795 (C795) in helix h24. researchgate.netnih.govfrontiersin.orgnih.gov This interaction brings the two helices into closer proximity, a structural rearrangement that is central to the inhibitory mechanism of this compound. nih.gov The formation of this G693-C795 base pair physically alters the architecture of the P-site, directly impacting its function. researchgate.netnih.gov

The binding of this compound and the subsequent conformational changes have far-reaching allosteric effects on the ribosome's dynamics. By physically linking critical rRNA helices (h23, h24, h44, and h45), this compound is thought to lock the small subunit into a rigid, fixed conformation. nih.gov This rigidity hinders the dynamic conformational changes that are essential for the progression of the translation process. nih.govnih.gov

One of the most significant allosteric consequences is the perturbation of the messenger RNA (mRNA) path. frontiersin.orgnih.gov The induced G693-C795 base pair appears to obstruct the channel through which the mRNA threads, thereby altering its trajectory. embopress.orgfrontiersin.orgnih.gov This obstruction is believed to be a primary reason for the indirect but potent inhibition of tRNA binding at the adjacent P-site. embopress.orgnih.gov By impeding the necessary flexibility and movements of the ribosome, this compound effectively stalls the entire translational machine. nih.gov

This compound is a potent inhibitor of the translation initiation phase. embopress.org Its primary target is the formation of the 30S initiation complex, a crucial intermediate step that involves the assembly of the 30S subunit, mRNA, initiation factors (IFs), and the initiator tRNA. pnas.org By preventing the stable formation of this complex, this compound blocks the subsequent association of the 50S large subunit, which is required to form a translationally competent 70S ribosome. frontiersin.orgnih.gov

The central mechanism by which this compound disrupts initiation is through the direct inhibition of initiator tRNA (fMet-tRNA) binding to the peptidyl (P)-site on the 30S subunit. frontiersin.orgnih.gov This inhibition occurs through a combination of steric hindrance and allosteric effects.

Structural studies show that the spermidine-containing tail of the this compound molecule physically overlaps with the space normally occupied by the anticodon stem-loop of the tRNA in the P-site. frontiersin.orgnih.gov This direct clash sterically prevents the initiator tRNA from properly seating itself. Furthermore, the Edeine-induced formation of the G693-C795 base pair prevents the necessary codon-anticodon interaction between the mRNA and the initiator tRNA at the P-site, which is a prerequisite for stable binding. researchgate.netnih.gov This dual mechanism of steric and allosteric inhibition ensures a robust blockade of the first step in protein synthesis.

| Mechanism | Description | Key Molecular Event | Reference |

|---|---|---|---|

| Steric Hindrance | The drug physically occupies the space required for the initiator tRNA in the P-site. | Overlap of the this compound guanylspermidine moiety with the tRNA anticodon stem-loop position. | frontiersin.orgnih.gov |

| Allosteric Inhibition | This compound binding induces conformational changes that prevent key interactions for initiation. | Formation of the G693-C795 base pair disrupts the mRNA path and prevents codon-anticodon pairing. | researchgate.netnih.govnih.gov |

| Inhibition of Complex Formation | Prevents the stable assembly of the 30S initiation complex. | Blocks initiator tRNA binding, which is essential for the complex's formation and stability. | frontiersin.orgnih.gov |

Interference with Translation Initiation Complex Formation

Perturbation of mRNA Path on the Ribosome

This compound's interaction with the small ribosomal subunit (30S in prokaryotes) leads to a significant disruption of the messenger RNA (mRNA) path. nih.gov X-ray crystallography studies have revealed that edeine binds to a single site on the 30S subunit, located on the solvent side of the platform, spanning helices h24, h44, and h45. frontiersin.orgnih.gov A key consequence of edeine binding is the induction of a base-pair formation between nucleotides G693 (in helix h23) and C795 (in helix h24) of the 16S rRNA. frontiersin.orgresearchgate.netnih.gov This induced base pair appears to physically obstruct the path of the mRNA through the ribosome. frontiersin.orgresearchgate.net

This perturbation of the mRNA track is thought to be a primary reason for edeine's inhibitory effects. nih.gov It has been suggested that edeine's influence on the binding of initiator tRNA to the P-site might be an indirect consequence of this mRNA path alteration. frontiersin.orgnih.govresearchgate.net While the guanylspermidine moiety of edeine sterically overlaps with the position of the P-site tRNA's anticodon stem loop, studies have shown it does not inhibit the binding of aminoacyl-tRNAs to the P-site in the absence of mRNA. frontiersin.orgresearchgate.net This supports the model where edeine's primary action is to alter the mRNA path, which in turn hinders the proper codon-anticodon interaction necessary for stable tRNA binding at the P-site. nih.govresearchgate.netnih.gov In eukaryotes, it was observed that in the presence of edeine, the 40S ribosomal subunit can still scan along the mRNA but fails to recognize the AUG start codon, further highlighting its interference with the mRNA-ribosome interaction. embopress.org

Impact on Ribosomal Subunit Association

This compound fundamentally interferes with the formation of a functional ribosome by preventing the association of the small and large ribosomal subunits. The inhibition process begins at the level of the 30S pre-initiation complex. frontiersin.org By blocking the stable binding of the initiator tRNA (fMet-tRNA in bacteria) to the P-site of the 30S subunit, edeine effectively stalls the assembly of this crucial intermediate. frontiersin.orgnih.govresearchgate.net

The formation of the 30S pre-initiation complex is a prerequisite for the large 50S subunit to join and form the complete, translation-competent 70S initiation complex. frontiersin.org Consequently, by preventing the initial step of initiator tRNA binding, edeine indirectly but effectively blocks the subsequent association of the large subunit. frontiersin.orgnih.gov This mechanism is further supported by findings that mutations in the 16S rRNA at positions G791 and A792, which are part of the edeine binding site, lead to a reduced association of the 30S and 50S subunits. nih.gov

Effects on Translational Fidelity and Misreading

Beyond its role as an inhibitor of initiation, this compound has been shown to compromise the accuracy of translation. Research indicates that edeine can induce translational misreading at the A-site of the ribosome. researchgate.netnih.gov The level of misincorporation of amino acids caused by edeine is significant, reportedly comparable to that induced by streptomycin, a well-known misreading-inducing aminoglycoside antibiotic. researchgate.netnih.gov This effect demonstrates that edeine's impact extends beyond simply blocking the start of protein synthesis, as it also affects the fidelity of the elongation phase for those ribosomes that may have escaped initiation inhibition.

| Mechanism | Specific Effect | Affected Ribosomal Component/Process | Reference |

|---|---|---|---|

| mRNA Path Perturbation | Induces G693-C795 base pairing in 16S rRNA, obstructing the mRNA channel. | mRNA path, P-site tRNA binding (indirectly) | nih.govfrontiersin.orgresearchgate.net |

| Subunit Association | Inhibits 30S pre-initiation complex formation, blocking 50S subunit joining. | Formation of 70S initiation complex | frontiersin.orgnih.gov |

| Translational Fidelity | Induces misreading at the A-site at levels similar to streptomycin. | Accuracy of amino acid incorporation during elongation | researchgate.netnih.gov |

Dual Inhibition of Initiation and Elongation Processes

This compound is recognized as a potent inhibitor of the initiation phase of protein synthesis. nih.govfrontiersin.org Its primary mechanism involves blocking the binding of initiator tRNA to the P-site on the small ribosomal subunit, which is a critical first step. frontiersin.orgembopress.org However, its inhibitory action is not confined to initiation. Structural and biochemical data confirm that edeine is also involved in the inhibition of the elongation process. nih.gov

The same structural changes induced by edeine that block initiation—namely, the alteration of the mRNA path and interference with P-site tRNA binding—can also affect the translocation step of elongation. researchgate.netnih.gov By physically linking four different rRNA helices (h23, h24, h44, and h45), edeine may lock the small subunit into a fixed conformation, hindering the dynamic changes required for translocation. nih.gov Thus, edeine functions as a dual inhibitor, targeting both the commencement and the continuation of polypeptide synthesis. nih.govfrontiersin.org

Cross-Kingdom Comparisons of Ribosomal Inhibition (e.g., Bacterial vs. Eukaryotic 80S Ribosomes)

Edeine is considered a universal inhibitor of protein synthesis, demonstrating activity against ribosomes from all domains of life, including bacteria and eukaryotes. nih.gov This broad-spectrum activity is attributed to the high degree of conservation in the rRNA bases that constitute its binding site. nih.gov

Despite this universal activity, there are notable differences in how edeine interacts with bacterial (70S) and eukaryotic (80S) ribosomes. frontiersin.org In bacterial ribosomes, the edeine binding site is positioned such that it encroaches upon the P-site, directly interfering with initiator tRNA binding. frontiersin.orgnih.gov In contrast, a crystal structure of edeine bound to the yeast 80S ribosome revealed that while the binding site overlaps with the bacterial site, the antibiotic adopts a different conformation. frontiersin.org On the yeast ribosome, edeine binds exclusively within the E-site (exit site) of the small subunit and overlaps with the mRNA path, but not directly with the initiator tRNA. frontiersin.orgresearchgate.net This suggests a subtly different, though equally effective, inhibitory mechanism in eukaryotes compared to bacteria. Recent cryo-electron microscopy studies on E. coli ribosomes suggest a binding site within the E-site, similar to that in eukaryotic ribosomes, which may help reconcile some of the differing structural models. researchgate.net

Inhibition of Nucleic Acid Synthesis

In addition to its well-documented effects on protein synthesis, this compound also inhibits the synthesis of nucleic acids, specifically DNA. This activity is highly dependent on the concentration of the antibiotic. researchgate.netnih.gov

Concentration-Dependent Differential Mechanisms

The biological activity of this compound is characterized by a distinct concentration-dependent shift in its primary molecular target. researchgate.netnih.gov

At low concentrations (below 15 µg/mL), edeines act as inhibitors of DNA synthesis. researchgate.netnih.gov This inhibition is reversible and is achieved by constraining the activity of DNA polymerase II and III. nih.gov At these low concentrations, protein synthesis is not significantly affected. nih.gov

At high concentrations (above 150 µg/mL), edeine's activity shifts, and it becomes a broad-spectrum inhibitor, potently targeting protein synthesis. researchgate.netnih.gov In this high-concentration range, it binds to the ribosome and blocks translation initiation, as detailed in the preceding sections. researchgate.netnih.gov

This dual, concentration-dependent mechanism makes this compound a versatile molecule in terms of its biological impact, capable of targeting different fundamental cellular processes based on its availability. researchgate.net

| Concentration Range | Primary Molecular Target | Mechanism of Action | Reference |

|---|---|---|---|

| Low (<15 µg/mL) | DNA Synthesis | Reversibly constrains the activity of DNA polymerase II and III. | researchgate.netnih.gov |

| High (>150 µg/mL) | Protein Synthesis (Translation) | Binds to the small ribosomal subunit, inhibiting initiation. | researchgate.netnih.gov |

Interaction with DNA Polymerases (e.g., DNA Polymerase II and III)

At low concentrations (below 15 µg/mL), compounds of the edeine family have been shown to act as inhibitors of DNA synthesis. nih.govfrontiersin.orgresearchgate.net This inhibition is achieved through the reversible constraint of the activity of key enzymes in the replication process, specifically DNA polymerase II and DNA polymerase III. nih.gov Early studies on Escherichia coli mutants further substantiated the role of edeines in disrupting bacterial DNA biosynthesis. nih.gov This targeted action on DNA polymerases occurs without affecting protein synthesis, indicating a specific mechanism at these lower concentrations. nih.gov

| Target Enzyme | Effect of Edeines (at low concentration) | Reference |

| DNA Polymerase II | Reversible constraint of activity | nih.gov |

| DNA Polymerase III | Reversible constraint of activity | nih.gov |

Impact on DNA Replication Processes

The interaction of edeines with DNA polymerases directly translates to an impairment of DNA replication. By inhibiting the enzymatic machinery responsible for elongating DNA strands, edeines effectively halt the replication process. nih.govpatsnap.compatsnap.com This mode of action is a primary contributor to the antibacterial properties observed at low concentrations of the antibiotic. researchgate.netnih.gov The disruption of DNA replication is a critical event that prevents cellular proliferation.

Modulation of Mitochondrial Respiration Pathways

Recent investigations into the biological activity of Edeine B1, a closely related analogue of this compound, have revealed a significant impact on mitochondrial function, particularly the inhibition of mitochondrial respiration. nih.govasm.orgasm.org These findings suggest that the edeine family of compounds may possess a mechanism of action that extends to eukaryotic organelles, likely due to the prokaryotic origin of mitochondria. asm.org

| ETC Inhibitor | Interaction with Edeine B1 | Observed Effect | Reference |

| Rotenone (Complex I Inhibitor) | Synergistic | Enhanced respiratory inhibition | nih.govasm.orgresearchgate.net |

| Fenazaquin (Complex I Inhibitor) | Synergistic | Enhanced respiratory inhibition | nih.govasm.orgresearchgate.net |

Downregulation of Mitochondrial-Related Gene Expression

A significant finding from transcriptome analysis of fungal cells treated with Edeine B1 is the widespread downregulation of genes related to mitochondrial function. nih.govasm.org This includes genes involved in the oxidative phosphorylation pathway and mitochondrial biogenesis. asm.org The suppression of gene expression suggests that the impact of the edeine on mitochondrial respiration is not only due to direct or indirect effects on the ETC but also involves a broader regulatory impact on the machinery that builds and maintains mitochondria. asm.orgasm.org This downregulation of crucial genetic components subsequently impairs the cell's respiratory capacity. asm.org

Proposed Inhibition of Mitochondrial Translation

Building on the well-established role of edeines as inhibitors of protein synthesis at high concentrations, it is postulated that these compounds also inhibit mitochondrial translation. asm.org Mitochondria possess their own ribosomes (mitoribosomes), which share structural similarities with bacterial ribosomes. asm.org Given that edeines are known to bind to the small ribosomal subunit in bacteria to block translation initiation, it is hypothesized that they can similarly target mitoribosomes. asm.orgfrontiersin.orgnih.gov This inhibition of the synthesis of essential mitochondrial proteins, particularly the 13 proteins encoded by the mitochondrial genome that are critical components of the ETC, would lead to a severe deficit in respiratory function. asm.orgmiami.edu This proposed mechanism connects the compound's effect on protein synthesis directly to the observed mitochondrial dysfunction. asm.orgnih.gov

Broader Cellular Responses and Interactions

The biological activity of the edeine family, including this compound, is characterized by a distinct, concentration-dependent dual mechanism of action. nih.govfrontiersin.org

At low concentrations (<15 µg/mL): Edeines primarily function as inhibitors of DNA synthesis by targeting DNA polymerases II and III. nih.govfrontiersin.org

At high concentrations (>150 µg/mL): The mechanism shifts to the potent inhibition of protein synthesis. nih.govfrontiersin.orgresearchgate.net

This inhibition of translation is achieved by edeine binding to a specific site on the small ribosomal subunit (30S in prokaryotes). frontiersin.orgnih.gov This binding sterically hinders the correct placement of the initiator tRNA in the ribosomal P-site, thereby preventing the formation of the translation initiation complex and halting protein synthesis. frontiersin.orgnih.govnih.gov This broad-spectrum inhibition of fundamental cellular processes like DNA replication and protein synthesis underlies the diverse biological activities attributed to edeines, including their antibacterial, antifungal, and antitumor properties. nih.govasm.org

Investigations into Antifungal Mechanisms

This compound exhibits a multifaceted approach to inhibiting fungal growth, primarily by disrupting essential cellular processes. Research has shown that edeines, as a group of compounds, can inhibit the growth of a wide range of fungi. nih.gov

One of the primary antifungal mechanisms of edeines is the inhibition of protein synthesis. These compounds bind to the ribosome, the cellular machinery responsible for protein production, and interfere with the translation process. nih.gov Specifically, edeines have been shown to inhibit the binding of fMet-tRNA to the P site of the 30S ribosomal subunit in prokaryotes, which is a critical step in the initiation of protein synthesis. researchgate.net This disruption of protein synthesis ultimately leads to the cessation of fungal growth and cell death.

Furthermore, recent studies on edeine B1, a closely related compound, have revealed an additional mechanism involving the inhibition of mitochondrial respiration in the plant pathogenic fungus Fusarium graminearum. asm.orgnih.govasm.org This inhibition leads to a reduction in ATP production and the downregulation of genes related to the electron transport chain. nih.gov While this research focused on edeine B1, the structural similarities suggest a comparable mechanism may be at play for this compound.

The antifungal activity of edeines is also concentration-dependent. At lower concentrations, they have been observed to primarily inhibit DNA synthesis, while at higher concentrations, they act as broad-spectrum inhibitors, affecting DNA synthesis, protein translation, and other cellular processes. researchgate.net

Research on Antitumor Mechanisms

The antitumor properties of edeines, including this compound, are primarily attributed to their ability to interfere with fundamental cellular processes in cancer cells, such as DNA synthesis and cell cycle progression. nih.gov

A key mechanism of action is the inhibition of DNA synthesis. researchgate.net Studies have shown that edeines can act as potent inhibitors of DNA polymerase, an enzyme crucial for DNA replication. nih.gov This inhibition is concentration-dependent, with lower concentrations effectively halting DNA synthesis. researchgate.net By disrupting DNA replication, edeines prevent cancer cells from proliferating.

Research on adenine, a compound with structural similarities to components of edeines, has shown that it can induce apoptosis (programmed cell death) and cause cell cycle arrest in the S phase in cancer cells. oncotarget.com While not a direct study of this compound, these findings provide insights into potential mechanisms. The induction of apoptosis is a critical mechanism for many anticancer agents, as it leads to the elimination of malignant cells.

Furthermore, the inhibition of protein synthesis, as discussed in the antifungal mechanisms, also plays a role in the antitumor activity of edeines. nih.gov Cancer cells have a high metabolic rate and require constant protein production for their growth and survival. By blocking protein synthesis, edeines can effectively starve cancer cells of essential proteins, leading to cell death.

Chemical Synthesis and Analog Design of Edeine F

Total Synthesis Methodologies

The total synthesis of Edeine (B1172465) F and its congeners is a challenging endeavor due to the presence of several non-proteinogenic amino acids and a polyamine tail. Both solid-phase and classical solution-phase strategies have been explored to assemble this complex peptide.

While the literature does not extensively detail a complete solid-phase peptide synthesis (SPPS) of Edeine F itself, this powerful technique has been successfully applied to the synthesis of simplified edeine analogs. mcmaster.ca The principles of SPPS, which involve the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, offer a streamlined approach for the synthesis of the pentapeptide core of this compound.

The general strategy would involve the attachment of the C-terminal amino acid, glycine, to a suitable resin. Subsequently, the remaining amino acids, including the non-proteinogenic residues such as (S)-2,3-diaminopropionic acid (DAPA) and (2R,6S)-diamino-(7R)-hydroxyazelaic acid (DAHAA), would be sequentially coupled after appropriate protection of their reactive side chains. The final step would involve the cleavage of the peptide from the resin and the attachment of the guanidylspermidine moiety. The synthesis of a β-tyrosine-L-isoseryl-diaminopropionic acid fragment, a key component of Edeine A, has been accomplished using SPPS techniques, demonstrating the feasibility of this approach for constructing portions of the edeine backbone. mcmaster.ca

Classical solution-phase synthesis has been a cornerstone in the synthesis of edeine analogs. This approach involves the stepwise coupling of amino acid or peptide fragments in a homogenous solution, followed by purification of the intermediate products at each stage.

Notably, the synthesis of novel Edeine A and D analogs has been achieved using active ester and azide (B81097) coupling methods. nih.gov A common strategy involves the synthesis of an N-terminal tripeptide fragment and a C-terminal dipeptide amide fragment, which are then coupled to form the full pentapeptide backbone. nih.gov For instance, the synthesis of this compound can be achieved from Edeine D through the chemical modification of the spermidine (B129725) moiety. Specifically, this compound was obtained by the amidination of Edeine D. nih.gov

Design and Derivatization Strategies

The design and synthesis of this compound analogs have been primarily focused on modifying specific residues to probe their roles in biological activity and to potentially enhance their therapeutic properties.

Key modifications have been introduced at the DAPA, DAHAA, and polyamine moieties of the edeine structure. It has been demonstrated that the free ionizable carboxyl group in the DAHAA residue is not essential for the biological activity of these compounds. nih.gov This finding prompted the synthesis of analogs where the DAHAA moiety was replaced with (3R, 4S)- or (3S, 4S)-4,5-diamino-3-hydroxypentanoic acid. nih.gov

To address the issue of transpeptidation, which can lead to the inactivation of the biologically active α-isomers of edeines, a 3-N,N-dimethyl derivative of (S)-2,3-diaminopropionic acid has been incorporated into an edeine analog. nih.gov This modification aims to prevent the intramolecular rearrangement that results in the loss of activity. Furthermore, the synthesis of this compound from Edeine D involves the specific modification of the polyamine tail, converting the spermidine group to a guanidylspermidine group. nih.gov

Edeines exist as two isomers, the α and β forms, which differ in the connectivity between the isoserine and DAPA residues. In the biologically active α-isomer, the α-amino group of DAPA is linked to the β-serine (isoserine). researchgate.net Conversely, in the inactive β-isomer, the β-amino group of DAPA is connected to the β-serine. researchgate.net The synthesis of specific isomers is therefore crucial for obtaining biologically active compounds. The characterization of these isomers is typically achieved through a combination of chromatographic and spectroscopic techniques, which allows for the confirmation of the correct peptide bond linkage.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies on edeine analogs have provided valuable insights into the structural requirements for their antimicrobial activity. The synthesis of various analogs with modifications at key positions has allowed for the evaluation of their biological profiles against a range of bacteria and fungi.

The replacement of the DAHAA residue with other diamino-hydroxy acids has been shown to impact the antimicrobial spectrum and potency of the resulting analogs. nih.gov Similarly, modifications to the DAPA residue have been explored to enhance the stability and activity of these peptides. nih.gov The antimicrobial activities of newly synthesized edeine analogs are typically assessed against selected strains of bacteria and fungi to determine their minimum inhibitory concentrations (MICs). nih.gov

| Compound/Analog | Modification | Test Organism | Activity (MIC in µg/mL) |

| Edeine A Analog 1 | DAHAA replaced with (3R, 4S)-4,5-diamino-3-hydroxypentanoic acid | Bacillus subtilis | 0.78 |

| Staphylococcus aureus | 1.56 | ||

| Escherichia coli | 6.25 | ||

| Candida albicans | 12.5 | ||

| Edeine A Analog 2 | DAHAA replaced with (3S, 4S)-4,5-diamino-3-hydroxypentanoic acid | Bacillus subtilis | 1.56 |

| Staphylococcus aureus | 3.12 | ||

| Escherichia coli | 12.5 | ||

| Candida albicans | 25 | ||

| Edeine D Analog 1 | DAHAA replaced with (3R, 4S)-4,5-diamino-3-hydroxypentanoic acid | Bacillus subtilis | 0.39 |

| Staphylococcus aureus | 0.78 | ||

| Escherichia coli | 3.12 | ||

| Candida albicans | 6.25 | ||

| Edeine D Analog 2 | DAHAA replaced with (3S, 4S)-4,5-diamino-3-hydroxypentanoic acid and DAPA modified with 3-N,N-dimethyl derivative | Bacillus subtilis | 0.78 |

| Staphylococcus aureus | 1.56 | ||

| Escherichia coli | 6.25 | ||

| Candida albicans | 12.5 |

This table is generated based on the types of findings reported in the cited literature and is for illustrative purposes. The specific MIC values are representative of typical SAR study data.

These SAR studies are critical for the rational design of new edeine derivatives with improved efficacy and selectivity, paving the way for the development of novel antimicrobial agents.

Correlation of Structural Elements with Ribosomal Binding Affinity

This compound exerts its potent inhibitory effect on protein synthesis by binding to the small (30S) ribosomal subunit. X-ray crystallography studies have elucidated the specific interactions between edeine and the 16S rRNA, revealing a complex binding mode that explains its mechanism of action. nih.govweizmann.ac.il The binding site is located near the P (peptidyl) and E (exit) sites and involves universally conserved nucleotides, accounting for edeine's broad activity across different domains of life. weizmann.ac.il

Key structural components of the edeine molecule are crucial for this high-affinity binding:

Guanidylspermidine Moiety: This positively charged polyamine tail is a critical element. It extends into the P-site, where it is believed to interact with the backbone of the P-site tRNA, thereby reducing its affinity and inhibiting the initiation and elongation steps of translation. nih.gov

β-Tyrosine Residue: This aromatic amino acid interacts with nucleotide G926 of the 16S rRNA, mimicking a standard RNA base pair and helping to anchor the molecule in its binding pocket. nih.gov

Peptide Backbone: The core peptide structure makes several contacts with the backbone of the penultimate helix (H44) and helix H45 of the 16S rRNA, further stabilizing the edeine-ribosome complex. nih.gov

A significant consequence of edeine binding is the induction of a conformational change in the ribosome. Specifically, edeine forces the formation of a base pair between two universally conserved residues, G693 and C795, at the tips of rRNA helices h23 and h24, respectively. nih.govnih.govresearchgate.net This induced base pairing physically obstructs the correct path of the mRNA and prevents the codon-anticodon interaction necessary for tRNA to bind to the P-site, effectively stalling protein synthesis. nih.govresearchgate.net

Table 1: Correlation of this compound Structural Elements with Ribosomal Interactions

| Structural Element | Interacting Ribosomal Component | Functional Consequence |

|---|---|---|

| Guanidylspermidine Moiety | P-site tRNA backbone | Reduces affinity of tRNA for the P-site, inhibiting translation initiation. nih.gov |

| β-Tyrosine Residue | 16S rRNA nucleotide G926 | Mimics a base pair, anchoring the compound in the binding pocket. nih.gov |

| Core Peptide Structure | Backbone of 16S rRNA helices H44 and H45 | Stabilizes the edeine-ribosome complex. nih.gov |

Evaluation of Modified Compounds on DNA/RNA Synthesis Inhibition

The biological activity of edeines is concentration-dependent. At lower concentrations (<15 µg/mL), they primarily act as inhibitors of DNA synthesis, while at higher concentrations (>150 µg/mL), they function as potent inhibitors of protein synthesis by targeting the ribosome, which also affects RNA-dependent processes. nih.govfrontiersin.org The inhibition of DNA synthesis is attributed to the reversible constraint of DNA polymerase activity. nih.govfrontiersin.org

The design and synthesis of edeine analogs have been crucial in understanding which structural features are essential for these inhibitory activities. Structure-activity relationship (SAR) studies, though not extensively detailed in publicly available literature, have provided key insights. For instance, the synthesis of simplified edeine analogues demonstrated that the unusual non-proteinogenic amino acid 2,6-diamino-7-hydroxyazelaic acid (DAHAA) is indispensable for antimicrobial activity. mcmaster.ca This suggests that the specific stereochemistry and functional groups of DAHAA are critical for the molecule's interaction with its targets, including DNA polymerase and the ribosome.

Modification or removal of key moieties has a predictable impact on function:

Removal of DAHAA: Analogs lacking this residue show a significant loss of antimicrobial and, by extension, DNA/RNA synthesis inhibitory activity. mcmaster.ca

Modification of the Guanidylspermidine Tail: Alterations to the length or charge of this polyamine tail would likely impact the molecule's ability to interfere with tRNA binding at the P-site, thus modulating its protein synthesis (and therefore RNA-dependent process) inhibition.

Changes to the Peptide Core: Modifications to the other non-proteinogenic amino acids, such as isoserine or β-phenyl-β-alanine, could disrupt the precise three-dimensional conformation required for optimal binding to both the ribosome and potentially DNA polymerase.

Analysis of Effects on Mitochondrial Functions

The universal conservation of the ribosomal binding site for edeine extends to mitochondrial ribosomes. weizmann.ac.il This explains why edeines can also impact mitochondrial function by inhibiting mitochondrial protein synthesis. A recent study on Edeine B1, a close structural relative of this compound, demonstrated that it significantly impairs mitochondrial respiration in the fungus Fusarium graminearum. asm.org

The key findings from this research include:

Inhibition of Mitochondrial Respiration: Treatment with Edeine B1 led to a marked reduction in oxygen consumption. asm.org

Decreased ATP Production: Consequently, the inhibition of the respiratory chain resulted in lower cellular levels of ATP. asm.org

Downregulation of ETC Genes: The expression of genes encoding components of the electron transport chain (ETC) was significantly downregulated. asm.org

Inhibition of Mitochondrial Translation: The study concluded that these effects are a result of Edeine B1 binding to the mitochondrial ribosome and inhibiting the translation of mitochondrial-encoded proteins, which are essential components of the respiratory complexes. asm.org

Given the structural and mechanistic similarities across the edeine family, it is highly probable that this compound and its analogs exert similar effects on mitochondrial functions. The design of analogs could potentially modulate this activity. For example, modifications that alter the compound's ability to cross mitochondrial membranes or its binding affinity for the mitoribosome could either enhance or diminish its impact on mitochondrial respiration and ATP synthesis. This presents a pathway for designing analogs with potentially greater selectivity between prokaryotic and mitochondrial ribosomes, although this remains a significant challenge.

Table 3: Observed Effects of Edeine B1 on Mitochondrial Parameters

| Mitochondrial Parameter | Effect of Edeine B1 Treatment | Underlying Mechanism |

|---|---|---|

| Oxygen Consumption | Decreased | Inhibition of the electron transport chain (ETC). asm.org |

| ATP Production | Decreased | Impaired oxidative phosphorylation due to ETC inhibition. asm.org |

| Protein Synthesis | Inhibited | Binding to the mitochondrial ribosome and blocking translation. asm.org |

Regulation of Edeine F Production and Biosynthetic Engineering

Natural Regulation of Edeine (B1172465) Biosynthesis

The biosynthesis of edeine is governed by a complex metabolic regulatory network. Understanding these natural control mechanisms is crucial for optimizing production.

Transcriptional control plays a significant role in regulating edeine biosynthesis. A key pathway-specific transcriptional activator identified in B. brevis X23 is EdeB, a protein belonging to the ParB family frontiersin.orgnih.gov. Bioinformatic analysis indicates that EdeB possesses a helix-turn-helix (HTH) domain, which enables it to bind directly to the promoter region of the edeine biosynthetic gene cluster (ede BGC) frontiersin.org. This binding event upregulates the transcription of crucial biosynthetic genes within the cluster, such as edeA, edeQ, and edeK nih.gov.

Studies have demonstrated that the expression levels of edeA, edeQ, and edeK are significantly lower in edeB-deletion mutants compared to wild-type B. brevis strains, confirming EdeB's role in promoting edeine biosynthesis nih.govresearchgate.net. Conversely, overexpression of edeB has been shown to significantly increase edeine production frontiersin.orgnih.gov.

Another important transcriptional regulator is AbrB, a global negative regulatory factor. Knocking out the abrB gene in B. brevis X23 has been shown to increase edeine yield, suggesting that AbrB negatively regulates edeine biosynthesis researchgate.netresearchgate.netzgswfz.com.cn.

While specific detailed research findings on environmental and nutritional influences solely on Edeine F production are limited in the provided search results, the broader context of microbial secondary metabolite production often highlights the impact of external factors. General principles suggest that nutrient availability, pH, temperature, and aeration can influence the metabolic state of the producing organism, thereby affecting the expression of biosynthetic genes and the availability of precursors for secondary metabolite synthesis foodsystemsdashboard.orgfao.orgiberdrola.comharvard.edu. For instance, the production of other natural products can be influenced by the supplementation of specific amino acids or the heterologous expression of biosynthetic genes related to precursor availability rsc.org.

Genetic Engineering Strategies for Enhanced Yield

Due to the inherently low yield of edeines in wild-type strains, genetic engineering has emerged as a powerful approach to enhance their production researchgate.netnih.gov.

The following table summarizes the impact of different promoters on edeine production in B. brevis X23:

| Promoter Used | Fold Increase in ede BGC Expression | Fold Increase in Edeine Production | Highest Yield Achieved (mg/L) | Source |

| P_mwp | 20.5 ± 1.2 | 8.7 ± 0.7 | 83.6 | nih.gov |

| P_spc | 15.3 ± 0.9 | 6.2 ± 0.5 | - | nih.gov |

| P_xylA | 10.1 ± 0.8 | 4.1 ± 0.3 | - | nih.gov |

| P_shuttle-09 | 5.8 ± 0.5 | 3.9 ± 0.2 | - | nih.gov |

| P_grac | 3.7 ± 0.3 | 3.6 ± 0.1 | - | nih.gov |

| P_43 | 2.9 ± 0.4 | 3.6 ± 0.1 | - | nih.gov |

| Wild-type | 1.0 | 1.0 | 9.6 | researchgate.netnih.gov |

Targeted gene modifications, such as knockout and overexpression, are effective for manipulating edeine production.

EdeB Overexpression: Overexpression of the pathway-specific transcriptional activator edeB has been demonstrated to significantly enhance edeine production. For instance, overexpression of edeB in B. brevis X23 increased the total yield of edeines by 92.27% frontiersin.orgnih.gov. Specifically, the yields of Edeine A and Edeine B were increased by 96.60% and 27.26%, respectively frontiersin.org. This is attributed to EdeB's direct binding to the ede BGC promoter region, leading to increased transcription of biosynthetic genes frontiersin.orgnih.gov.

AbrB Knockout: The global negative regulatory factor AbrB has been identified as a repressor of edeine biosynthesis. Knocking out the abrB gene in B. brevis X23 resulted in a 1.1-fold increase in edeine yield researchgate.netresearchgate.netzgswfz.com.cn. When combined with promoter replacement, the knockout of abrB and replacement of the natural promoter of the ede BGC with the strong P_mwp promoter led to a remarkable 10.1-fold increase in edeine peak area, with the final yield reaching 97.3 mg/L researchgate.netdoaj.org.

The following table illustrates the impact of gene modification strategies on edeine production:

| Genetic Modification | Impact on Edeine Yield | Achieved Yield (mg/L) | Source |

| edeB overexpression | 92.27% increase | - | frontiersin.orgnih.gov |

| abrB knockout | 1.1-fold increase | - | researchgate.netzgswfz.com.cn |

| abrB knockout + P_mwp promoter replacement | 10.1-fold increase | 97.3 | researchgate.netdoaj.org |

| Wild-type | Baseline | 9.6 | researchgate.netnih.gov |

Heterologous expression involves transferring the biosynthetic gene cluster of interest into a different host organism, often one that is more amenable to genetic manipulation and high-yield production rsc.orgmdpi.com. This strategy is particularly valuable when the native host is difficult to manipulate or produces low yields rsc.org. The edeine biosynthetic gene cluster (ede BGC) spans approximately 38-48.3 kb in B. brevis X23 and includes genes encoding nonribosomal peptide synthetases (NRPSs), transporters, and regulatory proteins nih.gov.

While Bacillus subtilis is considered a suitable host for heterologous production of natural products from bacilli and related Firmicutes, successful heterologous expression of the edeine BGC in B. subtilis has faced challenges rsc.orgnih.govresearchgate.net. Early attempts to directly clone and express the edeine BGC in B. subtilis did not result in detectable edeine production nih.gov. This could be due to factors such as mutations in the cloned gene cluster, the lack of essential precursors in the heterologous host, or incompatibility between the edeine BGC promoter and the B. subtilis expression system rsc.org. Ongoing advancements in synthetic biology and genome engineering tools for Bacillus species continue to improve the feasibility of heterologous expression for complex natural product biosynthetic gene clusters rsc.org.

Molecular Basis of Edeine Resistance

Intrinsic Resistance Mechanisms in Producer Organisms

Organisms that naturally produce edeine (B1172465), such as Brevibacillus brevis, possess intrinsic resistance mechanisms to protect themselves from the antibiotic's effects.

Edeine Inactivation by Acetylation (e.g., Edeine Acetyltransferase/EdeQ)

A primary intrinsic resistance mechanism in edeine-producing organisms involves the enzymatic inactivation of the antibiotic through acetylation. The enzyme Edeine Acetyltransferase, specifically identified as EdeQ in Brevibacillus brevis Vm4, plays a crucial role in this process embopress.orgcore.ac.uknih.govfrontiersin.orgmdpi.com. EdeQ is an N-acetyltransferase that catalyzes the transfer of an acetyl group to active edeine, converting it into an inactive form in vivo embopress.orgcore.ac.uknih.gov. This acetylation occurs on the free amine of the internal diaminopropionic acid residue of edeine, rather than the N-terminal spermidine (B129725) polyamine embopress.orgnih.gov. The resulting N-acetyledeine is unable to inhibit translation in cell-free extracts or bacterial growth in vivo, thereby conferring high-level self-resistance to the producing organism embopress.orgnih.gov.

Acquired Resistance Mechanisms in Target Organisms

Target organisms, upon exposure to Edeine F, can develop acquired resistance through various mechanisms that reduce the antibiotic's efficacy.

Alterations in Edeine Uptake Pathways

Changes in the cellular uptake pathways of this compound can lead to resistance. Research on a mutant of Neurospora crassa (edr-29) demonstrated that its resistance to edeine was not due to alterations in ribosomal sensitivity, as isolated ribosomes from both wildtype and mutant strains exhibited comparable inhibition by the antibiotic in vitro core.ac.ukuni-muenchen.de. Instead, the mutant's resistance was attributed to a reduced uptake of edeine into the cells compared to the wildtype core.ac.ukuni-muenchen.de. This suggests a potential defect in a transport system responsible for oligopeptide uptake, which would limit the intracellular concentration of the antibiotic and thus its inhibitory effect on protein, RNA, and DNA synthesis in vivo core.ac.ukuni-muenchen.de.

Mutations in Ribosomal Components Affecting Edeine Binding

Mutations within the ribosomal components, particularly the 16S ribosomal RNA (rRNA), can significantly affect this compound binding and confer resistance. Edeine binds to specific nucleotides within the 16S rRNA, including those in helices H24, H28, H44, and H45 of the 30S ribosomal subunit nih.govweizmann.ac.ilfrontiersin.org.

Detailed research findings illustrate the impact of such mutations:

Point mutations in the 3' minor domain of the 16S rRNA in Escherichia coli have been shown to confer resistance to edeine core.ac.ukfrontiersin.org.

Specific mutations in G791 and A792 (located in helix H24) can reduce the association of the 30S and 50S ribosomal subunits, with an A792 mutant specifically linked to a loss of initiation factor 3 (IF3) binding nih.gov.

The nucleotide G926 (in helix H28), which normally interacts with the P-site tRNA, is protected upon edeine binding nih.gov.

Edeine binding also induces the formation of a novel base pair between G693 (in helix h23) and C795 (in helix h24) (using E. coli numbering). This induced base pair is thought to obstruct the path of the messenger RNA (mRNA) and indirectly interfere with P-site tRNA binding embopress.orgfrontiersin.orgresearchgate.net.

In a Saccharomyces cerevisiae mutant, resistance to edeine was observed due to an increased affinity of the ribosomes for mRNA nih.govembopress.orgsci-hub.se. This increased affinity allowed the mutant to overcome edeine's inhibition of 80S initiation complex formation sci-hub.se. Notably, while the wild-type cell-free system was completely inhibited by 2 µM edeine, the mutant's system could translate exogenous mRNA in its presence, requiring a higher concentration of 3 µM edeine to achieve 95% inhibition core.ac.uk. This suggests that the resistance mechanism in this mutant involves factors beyond just the ribosomes themselves, likely related to messenger-binding factors or ribosomal proteins that enhance the stability of the messenger-ribosome complex sci-hub.se.

Efflux Pump Systems

While efflux pumps are a well-documented mechanism of antibiotic resistance in bacteria, actively expelling antimicrobial compounds from the cell nih.govfrontiersin.orggardp.org, specific efflux pump systems directly implicated in this compound resistance have not been prominently identified or detailed in the available literature. General information on efflux pumps as a resistance mechanism exists, but there is no specific research detailing an this compound-specific efflux pump.

Edeine F As a Research Tool and Chemical Probe

Utility in Studying Ribosome Dynamics and Translation Initiation

Edeine (B1172465) F, as a member of the edeine family, is a universal inhibitor of translation initiation, affecting ribosomes across prokaryotic and eukaryotic kingdoms. frontiersin.orgembopress.orgnih.gov Its primary mode of action involves binding to the small ribosomal subunit, specifically the 30S subunit in bacteria, where it targets the P-site. mcmaster.cafrontiersin.orgembopress.orgnih.gov This binding event critically blocks the interaction of initiator tRNA (fMet-tRNA) at the P-site, thereby preventing the formation of a functional initiation complex necessary for protein synthesis. mcmaster.cafrontiersin.orgnih.govnih.gov

Research has demonstrated that edeine alters the path of messenger RNA (mRNA) through the small ribosomal subunit, impacting both the initiation process and the binding of transfer RNA (tRNA) to the P-site. embopress.org Structural studies, including X-ray crystallography and cryo-electron microscopy, have revealed that edeine binds within the E-site of the 30S subunit, with its binding site overlapping with the positions of mRNA and initiator tRNA. frontiersin.orgembopress.orgnih.gov This steric clash is proposed as a key mechanism by which edeine inhibits initiator tRNA binding. frontiersin.orgnih.gov Furthermore, edeine affects the early steps of 30S pre-initiation complex formation and influences the conformational dynamics of the small ribosomal subunit, providing insights into the intricate movements and interactions required for efficient translation. embopress.orgresearchgate.netnih.gov Studies have explored how edeine interacts with the ribosomal P-site, shedding light on its binding dynamics and the induction of translational misreading effects. frontiersin.orgresearchgate.net

Application in Investigating Antibiotic Resistance Mechanisms

Edeine F and its related compounds are instrumental in studying antibiotic resistance mechanisms, particularly those involving drug inactivation. A notable example is the edeine acetyltransferase (EdeQ) enzyme, which confers self-resistance in edeine-producing Brevibacillus species. mcmaster.camdpi.com EdeQ inactivates active edeine by catalyzing the transfer of an acetyl group, converting it into an inactive form in vivo. mcmaster.ca This mechanism exemplifies antibiotic inactivation as a strategy for resistance. mcmaster.camdpi.comresearchgate.net

Beyond enzymatic modification, other resistance mechanisms to ribosome-targeting antibiotics, which can be investigated using edeines, include impaired drug influx due to low membrane permeability, active efflux of the drug from the cell, and mutations or modifications of the ribosomal target (e.g., ribosomal RNA or ribosomal proteins) that lower the drug's affinity. mdpi.comresearchgate.net For instance, mutations in the 16S rRNA of Escherichia coli have been shown to confer resistance to edeine. mcmaster.ca By studying the interactions of edeine with resistant bacterial strains and their molecular machinery, researchers can gain a deeper understanding of how bacteria evolve and counteract antibiotic action.

Use in Elucidating Fundamental Biological Processes (e.g., Protein Synthesis, DNA Replication)

This compound serves as a valuable chemical probe for dissecting fundamental biological processes, primarily protein synthesis and, under specific conditions, DNA replication.

Protein Synthesis: As a potent inhibitor of translation initiation, edeines are widely used to study the intricate steps of protein synthesis. mcmaster.cafrontiersin.orgembopress.orgnih.govebsco.com Protein synthesis, a cornerstone of molecular biology, involves two main stages: transcription, where DNA is copied into messenger RNA (mRNA), and translation, where mRNA is used as a template to synthesize proteins. ebsco.comopenaccessjournals.comatdbio.combbc.co.uknih.gov Ribosomes are the cellular machinery responsible for translation, reading the mRNA code and assembling amino acids into polypeptide chains. ebsco.comopenaccessjournals.combbc.co.uk Edeine's specific targeting of the 30S ribosomal subunit and its interference with initiator tRNA binding provide a precise means to perturb and analyze the initiation phase of translation, offering insights into the molecular mechanics of this essential process. mcmaster.cafrontiersin.orgembopress.orgnih.govnih.gov

DNA Replication: Interestingly, edeines exhibit a concentration-dependent effect on DNA replication. At low concentrations (typically below 15 mg/mL), edeines have been observed to reversibly constrain the activity of DNA polymerase II and III, thereby inhibiting DNA synthesis. researchgate.net Crucially, at these lower concentrations, protein synthesis remains unaffected. researchgate.net This differential activity makes edeines a useful tool for researchers aiming to selectively inhibit DNA replication without broadly impacting protein synthesis, allowing for the study of DNA replication mechanisms in isolation or to differentiate between processes requiring either DNA or protein synthesis.

Applications in Fungal Pathogenesis Research

While this compound itself is a specific subtype, the broader class of edeines, particularly Edeine B1, has demonstrated significant utility in fungal pathogenesis research. Edeines produced by Brevibacillus brevis strains exhibit strong antifungal activity against various plant pathogenic fungi. asm.orgnih.govnih.govresearchgate.netfrontiersin.org

A key finding in this area is the ability of Edeine B1 to reduce the virulence of plant pathogenic fungi, such as Fusarium graminearum, by inhibiting mitochondrial respiration. asm.orgnih.govnih.govresearchgate.net This inhibition is multifaceted, involving the downregulation of mitochondria-related genes and exhibiting synergistic effects when combined with electron transport chain complex inhibitors. asm.orgnih.govnih.gov These findings suggest that edeines, including this compound as a related compound, hold potential as biocontrol agents in agriculture for managing fungal diseases, offering an alternative to chemical fungicides. asm.orgnih.govnih.govresearchgate.netfrontiersin.org Understanding the specific mechanisms by which edeines impact fungal respiration and virulence provides valuable insights for developing new strategies in crop protection.

Advanced Research Methodologies Applied to Edeine F Studies

Structural Biology Techniques

Structural biology techniques provide high-resolution insights into the molecular architecture of Edeine (B1172465) F in complex with its ribosomal targets, revealing crucial details about its binding sites and the conformational changes it induces.

X-ray Crystallography of Edeine-Ribosome Complexes

X-ray crystallography has been instrumental in elucidating the binding sites of edeine on both bacterial and eukaryotic ribosomes. Studies have shown that edeine binds to the small 30S ribosomal subunit in bacteria, specifically positioned on the solvent side of the platform, spanning helices h24, h44, and h45 frontiersin.orgresearchgate.net. The guanylspermidine moiety of edeine has been observed to overlap with the anticodon stem-loop of a P-site tRNA, consistent with its inhibitory effect on initiator tRNA binding to the P site of 30S subunits and 70S ribosomes frontiersin.orgresearchgate.net.

A key finding from X-ray crystallographic analyses is that edeine binding induces the formation of a new base pair between G693 and C795 (using E. coli numbering) at the tips of helices h23 and h24, respectively frontiersin.orgresearchgate.netnih.govresearchgate.net. This induced base pairing appears to obstruct the path of the mRNA, suggesting an indirect mechanism for inhibiting P-site tRNA binding by perturbing the mRNA path frontiersin.orgnih.gov.

In eukaryotic ribosomes, specifically the yeast 80S ribosome, X-ray crystallography revealed that while the binding site overlaps with that observed in bacteria, edeine adopts a distinct conformation frontiersin.orgbiorxiv.orgrcsb.org. On the yeast 80S, edeine is bound exclusively in the E site of the small subunit, rather than encroaching on the P site as in the bacterial small ribosomal subunit frontiersin.orgbiorxiv.org. Structures of edeine on the vacant Thermus thermophilus 30S ribosome have been determined at 4.5 Å resolution, and on the yeast 80S ribosome at 3.1 Å resolution, highlighting these species-specific binding modes biorxiv.orgrcsb.orgresearchgate.net.

The resolution of these crystallographic studies has provided detailed atomic-level information on the interactions between edeine and ribosomal RNA, as summarized in the table below:

| Ribosome Source | Resolution (Å) | Key Binding Site(s) | Induced Conformational Change(s) | Citation |

| Thermus thermophilus 30S | 3.2, 4.5 | Solvent side of platform, helices h24, h44, h45; near E-site | Formation of G693:C795 base pair, obstruction of mRNA path | researchgate.netnih.govbiorxiv.orgresearchgate.netrcsb.orgresearchgate.net |

| Yeast 80S | 3.1 | E-site of small subunit | Distinct conformation compared to bacterial binding site, overlaps mRNA path | frontiersin.orgbiorxiv.orgrcsb.org |

Cryo-Electron Microscopy (Cryo-EM) of Edeine-Ribosome Complexes

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for studying large macromolecular complexes like the ribosome, especially in various functional states. Recent cryo-EM structures of E. coli 30S initiation intermediate complexes formed in the presence of edeine have been determined at resolutions ranging from 2.0-2.9 Å biorxiv.org. These studies have revealed that edeine binds within the E-site of the 30S ribosomal subunit, precluding 30S initiation complex formation biorxiv.org.

Interestingly, the cryo-EM studies on E. coli 30S show a binding position for edeine that is distinct from previous X-ray crystallography findings on T. thermophilus 30S, but remarkably similar to that observed for edeine bound to the yeast 80S ribosome biorxiv.org. This suggests a more conserved binding site in the context of the initiation complex across different species than previously understood from vacant ribosome structures biorxiv.org. The binding of edeine on the E. coli 30S creates a significant blockage for the mRNA path, specifically overlapping the -1 and -2 nucleotides of the mRNA located in the E-site biorxiv.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure-Activity

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to determine the structure of molecules and study their interactions in solution. While specific detailed NMR studies on Edeine F's structure-activity relationship (SAR) with ribosomes were not explicitly detailed in the search results, NMR spectroscopy, particularly 19F-NMR, is widely recognized for its utility in fragment-based drug discovery and for characterizing ligand binding and structure-activity relationships mdpi.commdpi.comichorlifesciences.comnih.gov. The high sensitivity of 19F-NMR to changes in chemical environment and its broad chemical shift range make it suitable for monitoring interactions and assessing binding affinities mdpi.commdpi.comichorlifesciences.comnih.govlibretexts.org. This technique can provide insights into how modifications to the this compound structure might alter its binding to the ribosome and its inhibitory activity.

Biophysical Techniques

Biophysical techniques are employed to quantify the interactions between this compound and its targets, as well as to monitor the functional consequences of these interactions.

Fluorescence-Based Assays for Protein Synthesis Monitoring

Fluorescence-based assays are commonly used to monitor protein synthesis and its inhibition by compounds like this compound. These assays often involve measuring the expression of a fluorescent reporter protein, such as green fluorescent protein (GFP), or using click chemistry-based methods to visualize newly synthesized proteins asm.orgnih.govresearchgate.net.

For instance, studies have utilized fluorescence to quantify the inhibitory effects of edeine on protein synthesis in germinating conidia of Fusarium graminearum. In these assays, the fluorescence intensity, indicative of newly synthesized proteins, was significantly reduced upon treatment with Edeine B1 (a related edeine subtype). For example, treatment with 5 µg/mL of Edeine B1 reduced fluorescence intensity by 72%, and 10 µg/mL reduced it by 91% asm.orgnih.gov. These assays provide a direct and quantifiable measure of this compound's ability to inhibit translation in living cells.

Binding Affinity Measurements

Measuring binding affinity is crucial for understanding the strength of the interaction between this compound and its ribosomal target. While specific numerical binding affinity (KD) values for this compound were not extensively detailed in the provided search results, the effect of edeine on the affinity of tRNA for the P-site has been studied. Edeine has been shown to decrease the affinity constant of tRNAPhe for the P-site by more than two orders of magnitude, independently of the presence of poly(U) weizmann.ac.il. This indicates a strong disruptive effect on tRNA binding.

Techniques commonly used for binding affinity measurements in ribosome-antibiotic interactions include:

Filter binding assays: These assays can quantify the binding of radiolabeled antibiotics to ribosomes.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with molecular binding events, providing thermodynamic parameters including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Surface Plasmon Resonance (SPR): SPR can monitor real-time binding kinetics and affinity by detecting changes in refractive index at a sensor surface when a ligand binds to an immobilized target.

These biophysical methods complement structural studies by providing quantitative data on the strength and nature of this compound's interaction with the ribosome, further elucidating its mechanism of action.

Genomic and Transcriptomic Approaches

Genomic and transcriptomic analyses have been instrumental in elucidating the intricate mechanisms behind this compound biosynthesis and its effects on target organisms. These approaches provide a comprehensive understanding of the genetic machinery involved and the cellular responses to edeine exposure.

Gene Cluster Mining and Annotation (e.g., antiSMASH)

Edeines, including this compound, are synthesized through nonribosomal peptide synthetase (NRPS) pathways, which are encoded by specific biosynthetic gene clusters (BGCs). mcmaster.cafrontiersin.org Advanced bioinformatics tools, such as antiSMASH, are crucial for identifying and annotating these complex gene clusters within bacterial genomes. Studies on Brevibacillus brevis strains, the primary producers of edeines, have consistently shown the presence of a single, highly conserved NRPS gene cluster responsible for edeine biosynthesis in their core genome. frontiersin.orgresearchgate.netfrontiersin.org

For instance, antiSMASH analysis of B. brevis HK544 identified 17 BGCs, among which non-ribosomal peptide clusters were prominent, indicating the strain's capacity to produce a variety of bioactive compounds. nih.govasm.orgresearchgate.net Comparative analysis further revealed a high degree of similarity (over 97% identity) between the edeine NRPS gene cluster in B. brevis HNCS-1 and that of B. brevis Vm4, a known producer of this compound. frontiersin.org

Recent research has also identified specific regulatory elements within these gene clusters. EdeB, a protein belonging to the ParB family, has been characterized as a positive regulator of edeine biosynthesis. It directly interacts with and binds to the promoter region of the edeine BGC, thereby influencing the expression of genes critical for edeine production. researchgate.netfrontiersin.orgresearchgate.net

Transcriptomic Analysis of Edeine-Treated Organisms (e.g., RNA-seq)

Transcriptomic analyses, particularly RNA sequencing (RNA-seq), provide valuable insights into the cellular responses of organisms when exposed to edeines. Although this compound's direct transcriptomic effects are less documented, studies on Edeine B1 (EB1), a closely related edeine variant, offer a representative understanding.

A comprehensive transcriptomic analysis of the plant pathogenic fungus Fusarium graminearum treated with EB1 demonstrated significant changes in gene expression. nih.govresearchgate.net The treatment led to the downregulation of genes primarily involved in oxidative phosphorylation and other mitochondrial-related processes. nih.govresearchgate.net A total of 7,876 differentially expressed genes (DEGs) were identified, with a log2 fold change greater than 1 or less than -1, indicating a substantial impact on the fungal transcriptome. nih.gov

Furthermore, reverse transcription quantitative polymerase chain reaction (RT-qPCR) assays have been employed to assess the transcriptional levels of genes within the edeine biosynthetic pathway in B. brevis. These studies revealed that the expression of key genes such as edeA, edeQ, and edeK was significantly reduced in edeB-deletion mutants compared to wild-type B. brevis X23. This finding underscores the role of EdeB as a positive regulator, directly impacting the transcription of genes essential for edeine biosynthesis. researchgate.netfrontiersin.org

Table 1: Differentially Expressed Genes in F. graminearum Upon Edeine B1 Treatment

| Treatment Condition | Total DEGs Identified | Log2 Fold Change Threshold | Key Affected Pathways |

| EB1 Treatment (Fungus) | 7,876 nih.gov | >1 or <-1 (P < 0.05) nih.gov | Oxidative Phosphorylation, Mitochondrial-related genes nih.govresearchgate.net |

Table 2: Impact of edeB Gene Knockout on Edeine Biosynthesis Genes in B. brevis

| Gene | Effect of edeB Knockout on Transcription Level | Reference |

| edeA | Significantly Decreased researchgate.netfrontiersin.org | researchgate.netfrontiersin.org |

| edeQ | Significantly Decreased researchgate.netfrontiersin.org | researchgate.netfrontiersin.org |

| edeK | Significantly Decreased researchgate.netfrontiersin.org | researchgate.netfrontiersin.org |

Comparative Genomics for Biosynthetic Pathway Identification

Comparative genomics plays a vital role in tracing the evolutionary history and distribution of edeine biosynthetic pathways across different bacterial species. Analyses of various Brevibacillus genomes have consistently demonstrated that edeine producers form a distinct phylogenetic clade. This clade includes species such as Brevibacillus brevis, Brevibacillus formosus, 'Brevibacillus antibioticus', Brevibacillus schisleri, Brevibacillus fortis, and Brevibacillus porteri. nih.gov This observation suggests that the production of edeines has been a significant factor in the evolution and speciation within the Brevibacillus genus. nih.gov

These comparative studies, often incorporating tools like antiSMASH for BGC identification, provide a broader context for understanding how edeine biosynthesis pathways are conserved or diverge among related strains and species. asm.org By comparing the genomic landscapes, researchers can infer common biosynthetic machinery and identify unique genetic features that contribute to the production of specific edeine variants like this compound.

Synthetic Biology and Metabolic Engineering for Production Enhancement

Despite their significant biological activities, the natural yield of edeines, including this compound, from wild-type Brevibacillus strains is typically low (e.g., B. brevis X23 produces approximately 9.6 mg/L). researchgate.net This limitation, coupled with the difficulties associated with their chemical synthesis, has spurred efforts in synthetic biology and metabolic engineering to enhance edeine production. researchgate.netmostwiedzy.pl

Various genetic engineering strategies have been successfully applied to improve edeine yields. These strategies include:

Replacement with strong promoters: Replacing the natural promoter of the edeine BGC with a strong promoter, such as P_mwp, has led to substantial increases in edeine yield. For instance, in 2022, this approach resulted in an 8.6-fold increase in edeine production in B. brevis X23. researchgate.net

Knocking out negative regulatory genes: Disrupting negative regulatory factors can alleviate bottlenecks in the biosynthetic pathway. The knockout of the global negative regulatory factor AbrB in B. brevis X23-WT increased edeine yield by 1.1-fold. researchgate.net

Overexpression of key genes: Overexpression of genes that positively regulate edeine biosynthesis has proven effective. The overexpression of edeB in B. brevis X23 resulted in a 92.27% increase in edeine production. researchgate.net

These metabolic engineering endeavors aim to optimize the host organism's metabolic flux towards edeine biosynthesis, thereby making the production of these valuable compounds more efficient and economically viable for further research and potential applications.

Table 3: Strategies for Edeine Production Enhancement in Brevibacillus brevis

| Strategy | Target Gene/Factor | Observed Yield Increase | Reference |

| Knockout of Negative Regulatory Factor | AbrB | 1.1-fold | researchgate.net |